Acetylthiamine

Description

Structure

3D Structure of Parent

Properties

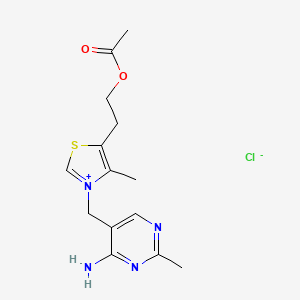

IUPAC Name |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl acetate;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N4O2S.ClH/c1-9-13(4-5-20-11(3)19)21-8-18(9)7-12-6-16-10(2)17-14(12)15;/h6,8H,4-5,7H2,1-3H3,(H2,15,16,17);1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSHYYQFAKJDON-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70955730 |

Source

|

| Record name | 5-[2-(Acetyloxy)ethyl]-3-[(6-imino-2-methyl-1,6-dihydropyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3419-28-1 |

Source

|

| Record name | Acetylthiamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003419281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[2-(Acetyloxy)ethyl]-3-[(6-imino-2-methyl-1,6-dihydropyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Chemical Characterization of Acetylthiamine

Introduction: The Significance of Acetylthiamine in Modern Research

Thiamine (Vitamin B1) is a cornerstone of cellular metabolism, acting primarily in its diphosphate form as an essential cofactor for enzymes critical to carbohydrate and amino acid metabolism. This compound, a synthetic derivative, emerges as a molecule of significant interest for researchers in biochemistry, enzymology, and drug development. Formed by the acetylation of the primary hydroxyl group on thiamine's thiazole ring, this compound serves two primary roles in research: as a stable intermediate analog for studying the mechanisms of thiamine pyrophosphate (TPP)-dependent enzymes, and as a potential therapeutic agent with modified lipophilicity and transport characteristics compared to its parent compound.

This guide provides a comprehensive, technically robust framework for the synthesis and rigorous chemical characterization of this compound. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, providing the causal logic behind methodological choices to empower researchers to not only replicate but also adapt these protocols for their specific research needs.

Part 1: Strategic Synthesis of this compound

The synthesis of this compound from its common precursor, thiamine hydrochloride, is a direct esterification reaction. The core objective is to selectively acetylate the primary hydroxyl group of the 5-(2-hydroxyethyl) side chain on the thiazole ring without affecting the amine functionalities on the pyrimidine ring.

Principle of Synthesis: O-Acetylation

The chosen method is an O-acetylation using acetic anhydride as the acetylating agent. The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine, which serves a dual role: it acts as the solvent and neutralizes the hydrochloric acid present in the starting material as well as the acetic acid byproduct formed during the reaction, driving the equilibrium towards product formation.[1]

Reaction Scheme

The chemical transformation is illustrated below:

Caption: Figure 1. Synthesis of this compound via O-Acetylation.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol describes a standard laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents:

-

Thiamine hydrochloride

-

Acetic anhydride (Ac₂O), reagent grade

-

Pyridine, anhydrous

-

Diethyl ether, anhydrous

-

Round-bottom flask with magnetic stir bar

-

Magnetic stirrer/hotplate

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Dissolution: In a clean, dry round-bottom flask, dissolve thiamine hydrochloride in anhydrous pyridine (approx. 5-10 mL per gram of thiamine HCl) with gentle stirring. The pyridine acts as a solvent and a base to neutralize the HCl salt.

-

Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C. This helps to control the exothermic nature of the subsequent reaction.

-

Acetylation: While maintaining the cool temperature and stirring, slowly add acetic anhydride (approximately 1.5 to 2.0 molar equivalents relative to thiamine HCl) to the solution dropwise. A slight excess of the acetylating agent ensures the reaction goes to completion.[1]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Work-up and Precipitation: Once the reaction is complete, return the flask to an ice bath. Slowly add a volume of cold, anhydrous diethyl ether that is 5-10 times the volume of the pyridine used. This will cause the this compound hydrochloride product to precipitate out of the solution, as it is insoluble in ether.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product with several small portions of cold diethyl ether to remove residual pyridine and acetic anhydride.

-

Drying: Dry the isolated white to off-white solid product under vacuum to remove all traces of solvent.

Causality and In-Process Logic:

-

Why Pyridine? Pyridine is an ideal choice because it is a reasonably good solvent for thiamine hydrochloride and effectively scavenges the protons from both the HCl salt and the acetic acid byproduct, preventing the protonation of the primary amine on the pyrimidine ring, which would deactivate it.

-

Why Acetic Anhydride? Acetic anhydride is a highly effective and readily available acetylating agent. Its reaction with the hydroxyl group is thermodynamically favorable.

-

Why Diethyl Ether for Precipitation? The polarity difference between the ionic product (this compound hydrochloride) and the nonpolar solvent (diethyl ether) makes ether an excellent anti-solvent for precipitating the desired compound while leaving unreacted reagents and byproducts in solution.

Part 2: Rigorous Chemical Characterization

Verifying the identity, structure, and purity of the synthesized this compound is a critical, non-negotiable step for ensuring the validity of any subsequent research. A multi-technique approach provides a self-validating system of characterization.

Overall Characterization Workflow

The logical flow of characterization ensures that each step confirms the findings of the previous one, culminating in a high-confidence structural assignment and purity assessment.

Caption: Figure 2. Workflow for this compound Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation. Both ¹H and ¹³C NMR should be performed.

Protocol for NMR Sample Preparation:

-

Accurately weigh 5-10 mg of the dried this compound product.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆).

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire ¹H and ¹³C NMR spectra.

Expected ¹H NMR Spectral Features (in D₂O): The key diagnostic signals confirming successful acetylation are:

-

Appearance of Acetyl Protons: A new, sharp singlet appearing at approximately δ 2.1-2.2 ppm , integrating to 3 protons (–C(=O)CH ₃).

-

Downfield Shift of Methylene Protons: The two methylene groups of the hydroxyethyl side chain (–CH ₂–CH ₂–OH in thiamine) will be shifted downfield due to the electron-withdrawing effect of the newly formed ester group.

-

The methylene group adjacent to the new ester oxygen (–CH ₂–OAc) will appear as a triplet at approximately δ 4.3-4.5 ppm .

-

The methylene group adjacent to the thiazole ring (Ar–CH ₂–) will appear as a triplet at approximately δ 3.3-3.5 ppm .

-

-

Other characteristic peaks for the thiamine backbone (pyrimidine and thiazole ring protons, methyl groups) should remain, though minor shifts are possible.[2]

Mass Spectrometry (MS)

MS provides definitive confirmation of the molecular weight and can offer structural information through fragmentation patterns. Electrospray Ionization (ESI) is well-suited for this charged, polar molecule.

Protocol for MS Sample Preparation:

-

Prepare a dilute solution of the sample (approx. 10-50 µg/mL) in a suitable solvent system, typically a mixture of water/acetonitrile or water/methanol with a small amount of formic acid (0.1%) to aid ionization.

-

Infuse the solution directly into the ESI source or inject it via an LC system.

-

Acquire the mass spectrum in positive ion mode.

Expected Mass Spectrometric Data:

-

Molecular Ion: this compound is a quaternary amine, meaning it carries a permanent positive charge. The expected mass-to-charge ratio (m/z) for the molecular cation [M]⁺ (C₁₄H₁₉N₄O₂S⁺) will be approximately 307.12 .

-

Fragmentation Pattern: Tandem MS (MS/MS) of the m/z 307.12 precursor ion would likely show characteristic fragments. Key fragmentation pathways would involve the cleavage of the methylene bridge between the pyrimidine and thiazole rings, a common fragmentation route for thiamine and its derivatives.[3] A prominent fragment would be expected at m/z 122 , corresponding to the pyrimidine portion of the molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of the synthesized compound. A reversed-phase method is typically employed.

Protocol for HPLC Analysis:

-

System Preparation: Use a C18 reversed-phase column.

-

Mobile Phase: A common mobile phase is a gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or water with an ion-pairing agent) and an organic modifier like acetonitrile or methanol.[4][5]

-

Sample Preparation: Prepare a standard solution of the synthesized this compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

-

Injection and Detection: Inject a defined volume (e.g., 10-20 µL) onto the column. Detection is typically performed using a UV detector at a wavelength around 245-254 nm. For higher sensitivity and specificity, post-column derivatization to form the highly fluorescent thiochrome can be employed (Excitation: ~375 nm, Emission: ~435 nm).[6][7][8]

-

Purity Assessment: A pure sample should yield a single, sharp, symmetrical peak. Purity can be calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.

Causality in HPLC Method:

-

This compound is more lipophilic (less polar) than the starting material, thiamine. Therefore, in a reversed-phase HPLC system, this compound will have a longer retention time than any unreacted thiamine, allowing for clear separation and quantification of purity.

Summary of Characterization Data

| Parameter | Expected Result | Rationale / Confirmation |

| Molecular Formula | C₁₄H₁₉N₄O₂S⁺ (cation) | Based on the structure of acetylated thiamine. |

| Molecular Weight | 342.8 g/mol (as chloride salt) | Confirmed by PubChem CID 150630.[1] |

| ¹H NMR (D₂O) | Singlet ~2.1 ppm (3H); Triplet ~4.4 ppm (2H) | Appearance of acetyl methyl protons and downfield shift of adjacent CH₂ group confirms ester formation. |

| Mass Spec (ESI-MS) | [M]⁺ at m/z ≈ 307.12 | Corresponds to the exact mass of the this compound cation. |

| Mass Spec (ESI-MS/MS) | Major fragment at m/z ≈ 122 | Characteristic fragment of the pyrimidine moiety, confirming the thiamine backbone. |

| HPLC (C18) | Single major peak with tR > thiamine | Increased retention time (tR) relative to thiamine indicates successful acetylation and increased lipophilicity. |

Conclusion: A Foundation for Reliable Science

This guide has detailed a robust and verifiable pathway for the synthesis and comprehensive characterization of this compound. By understanding the chemical principles behind each step—from the role of pyridine in the acetylation reaction to the expected spectral shifts in NMR—researchers are equipped to produce and validate this important chemical tool with high confidence. The application of orthogonal analytical techniques (NMR, MS, and HPLC) creates a self-validating workflow that ensures the structural integrity and purity of the final compound, forming a reliable foundation for its use in enzymatic assays, metabolic studies, and the development of novel therapeutic strategies.

References

-

Glycoscience Protocols. (2021). O-Acetylation using acetic anhydride in pyridine. GlycoPODv2. [Link]

-

Hannibal, L., et al. (2008). Rapid HPLC measurement of thiamine and its phosphate esters in whole blood. Clinical Chemistry. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001372). [Link]

-

Davidson, W., Armstrong, J., & Beynon, R. (n.d.). Chapter 15: Positional Proteomics at the N-Terminus as a Means of Proteome Simplification. [Link]

-

Baines, M. (2001). A simplified HPLC method for thiamine and its phosphate esters in whole blood. Journal of Analytical Bio-Science. [Link]

- Google Patents. (2014). CN104140420A - Synthesis process of thiothiamine.

- Google Patents. (2009). US20090093009A1 - Mass spectrometry method for measuring thiamine in body fluid.

-

Hannisdal, R., et al. (2008). Rapid HPLC Measurement of Thiamine and Its Phosphate Esters in Whole Blood. SciSpace. [Link]

-

Tylicki, A., et al. (2018). Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis. Bioscience Reports. [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

-

Corcoran, C., et al. (2019). Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A. Analytical Chemistry. [Link]

-

Floris, R., et al. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry. [Link]

-

ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. [Link]

-

National Institutes of Health. (n.d.). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. [Link]

-

ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. [Link]

-

PubMed. (2011). A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: observation of an unusual nitrilium ion. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000235). [Link]

-

YouTube. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. [Link]

-

ResearchGate. (2025). Thiamine hydrochloride (vitamin B1) catalyzed greener synthesis of thiazolidin-4-one derivatives. [Link]

- Google Patents. (2020). CN111004230A - Thiamine hydrochloride, its synthesis method and medicine.

Sources

- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Thiamine hydrochloride(67-03-8) 1H NMR spectrum [chemicalbook.com]

- 3. US20090093009A1 - Mass spectrometry method for measuring thiamine in body fluid - Google Patents [patents.google.com]

- 4. [PDF] Rapid HPLC measurement of thiamine and its phosphate esters in whole blood. | Semantic Scholar [semanticscholar.org]

- 5. scispace.com [scispace.com]

- 6. pickeringlabs.com [pickeringlabs.com]

- 7. Thiamine analysis [thiamine.dnr.cornell.edu]

- 8. j-jabs.umin.jp [j-jabs.umin.jp]

Lipophilic Thiamine Derivatives as Potential Neuroprotective Agents: A Technical Guide for Preclinical Research

Preamble for the Researcher: This guide addresses the emerging potential of lipophilic thiamine derivatives in the context of neuroprotection. The initial query centered on acetylthiamine; however, a thorough review of preclinical literature reveals a significant scarcity of specific data on this particular molecule. In contrast, extensive research exists for other S-acyl thiamine derivatives, most notably benfotiamine. Therefore, this document will focus on the principles and well-documented findings for benfotiamine and related thioesters as a comprehensive framework. The mechanisms, protocols, and data presented herein are intended to serve as a robust proxy and foundational guide for researchers interested in exploring the neuroprotective potential of this entire class of compounds, including the less-studied this compound.

Introduction: The Thiamine Paradox in Neurodegeneration

Thiamine (Vitamin B1) is fundamental to neuronal health, primarily through its active form, thiamine diphosphate (ThDP), which is an essential coenzyme for key enzymes in glucose and energy metabolism.[1] Thiamine deficiency is linked to severe neurological disorders, and its depletion is a documented feature in the brains of patients with neurodegenerative diseases like Alzheimer's.[2][3] This connection logically suggests thiamine supplementation as a therapeutic strategy.

However, the "thiamine paradox" lies in its limited therapeutic efficacy when administered in its standard, water-soluble form. Thiamine hydrochloride suffers from slow, carrier-mediated absorption and poor penetration of the blood-brain barrier.[4] This limitation has driven the development of synthetic, lipophilic thiamine precursors designed to enhance bioavailability and CNS penetration.[1][4] This guide provides a technical overview of the preclinical evidence and methodologies for evaluating this promising class of neuroprotective agents.

Core Neuroprotective Mechanisms of Thiamine Thioesters

Preclinical studies, largely centered on benfotiamine, reveal that its neuroprotective effects are pleiotropic and often independent of its classic coenzyme role in energy metabolism.[1][5][6] The primary mechanisms converge on mitigating cellular stress pathways central to neurodegeneration.

Attenuation of Oxidative Stress via Nrf2/ARE Pathway Activation

A foundational element of neurodegeneration is chronic oxidative stress. Thiamine derivatives have demonstrated potent antioxidant effects.[1][7] Benfotiamine, in particular, has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[7]

Causality: Under conditions of oxidative stress, Nrf2 is released from its inhibitor, Keap1, and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE), driving the transcription of a suite of protective genes, including those for glutathione synthesis and other antioxidant enzymes. This proactive cellular defense mechanism is a prime target for neuroprotective therapeutics. Benfotiamine and its metabolites appear to directly trigger this pathway, enhancing the neuron's intrinsic ability to neutralize reactive oxygen species (ROS).[3]

Caption: Experimental workflow for an in vivo preclinical study.

Future Directions and Conclusion

The preclinical evidence for lipophilic thiamine derivatives, particularly benfotiamine, presents a compelling case for their neuroprotective potential. The multifaceted mechanism of action—targeting oxidative stress, inflammation, and specific pathological protein modifications—makes them attractive candidates for complex diseases like Alzheimer's.

Key Knowledge Gaps & Future Research:

-

Compound-Specific Data: There is a clear need for head-to-head comparative studies of different thiamine thioesters (including this compound) to determine if subtle structural changes lead to significant differences in potency, mechanism, or CNS penetration.

-

Target Engagement: While downstream effects are well-documented, direct evidence of target engagement in the brain (e.g., measuring Nrf2 nuclear translocation or GSK-3β inhibition in vivo) would strengthen the mechanistic understanding.

-

Metabolite Activity: The neuroprotective effects may be mediated by metabolites of the parent compound. [6]Identifying these active metabolites is crucial for optimizing drug design.

References

-

Thiamine as a peripheral neuro-protective agent in comparison with N-acetyl cysteine in axotomized rats. (n.d.). PubMed. [Link]

-

Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine. (n.d.). Semantic Scholar. [Link]

-

Effects of thiamine (vitamin B1) on the nervous system: new approaches in the therapy of neurodegenerative diseases. (2024). Mister-Blister. [Link]

-

Sambon, M., Wins, P., & Bettendorff, L. (2019). Thiamine and lipophilic thiamine precursors protect against oxidative damage in cultured neuroblastoma cells. Frontiers in Neuroscience. [Link]

-

Wenisch, S., Fortmann, B., Steinmetz, T., Leiser, R., & Bitsch, I. (1996). Neuroprotective Effects of Thiamine-Megadoses After Long-Term Ethanol Application in the Rat Brain. A Structural Investigation of Hippocampal CA1 Pyramidal and Cerebellar Purkinje Neurons. Journal für Hirnforschung. [Link]

-

Thiamine as a Possible Neuroprotective Strategy in Neonatal Hypoxic-Ischemic Encephalopathy. (2021). MDPI. [Link]

-

Lonsdale, D. (2006). A Review of the Biochemistry, Metabolism and Clinical Benefits of Thiamin(e) and Its Derivatives. Evidence-Based Complementary and Alternative Medicine, 3(1), 49-59. [Link]

-

Tylicki, A., Łotowski, Z., Siemieniuk, M., & Ratkiewicz, A. (2018). Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis. Bioscience Reports, 38(1). [Link]

-

Lattanzio, F., & Corvi, E. (2021). Thiamine as a Possible Neuroprotective Strategy in Neonatal Hypoxic-Ischemic Encephalopathy. Antioxidants, 11(1), 26. [Link]

-

Tylicki, A., et al. (2018). Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis. Bioscience Reports. [Link]

-

Torshin, I. Y., & Gromova, O. A. (2021). The importance of thiamine (vitamin B1) in humans. Terapevticheskii arkhiv, 93(1), 118-126. [Link]

-

Tylicki, A., Łotowski, Z., Siemieniuk, M., & Ratkiewicz, A. (2018). Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis. Bioscience reports, 38(1), BSR20171148. [Link]

-

Bettendorff, L., & Kopacz, A. (2021). Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine. International journal of molecular sciences, 22(11), 5418. [Link]

-

Tylicki, A., et al. (2018). Thiamine and selected thiamine antivitamins - biological activity and methods of synthesis. Bioscience Reports. [Link]

-

Bettendorff, L., & Kopacz, A. (2021). Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine. International Journal of Molecular Sciences, 22(11), 5418. [Link]

-

Gromova, O. A., et al. (2022). Thiamine (Vitamin B1)—An Essential Health Regulator. Molecules. [Link]

-

Hesp, Z. C., et al. (2021). Thiamine, gastrointestinal beriberi and acetylcholine signaling. Frontiers in Neuroscience. [Link]

-

(2025). Thiamine and Thiamine Pyrophosphate as Non-Competitive Inhibitors of Acetylcholinesterase—Experimental and Theoretical Investigations. ResearchGate. [Link]

-

Lonsdale, D. (2006). A Review of the Biochemistry, Metabolism and Clinical Benefits of Thiamin(e) and Its Derivatives. Evidence-based complementary and alternative medicine : eCAM, 3(1), 49–59. [Link]

-

Begley, T. P. (2006). Thiamin Biosynthesis - still yielding fascinating biological chemistry. IUBMB life, 58(4), 213–219. [Link]

-

Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine. (2021). ResearchGate. [Link]

-

Gibson, G. E., & Blass, J. P. (2022). Pharmacological thiamine levels as a therapeutic approach in Alzheimer's disease. Drug discovery today. [Link]

Sources

- 1. Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mister-blister.com [mister-blister.com]

- 3. The importance of thiamine (vitamin B1) in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Thiamine and lipophilic thiamine precursors protect against oxidative damage in cultured neuroblastoma cells [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Role of Acetylthiamine in Cellular Energy Metabolism and Mitochondrial Function

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiamine (Vitamin B1) is an indispensable micronutrient, serving as a critical cofactor for enzymes central to carbohydrate and energy metabolism. However, the clinical and research utility of standard water-soluble thiamine is often hampered by its limited bioavailability. This guide delves into the mechanisms and applications of acetylthiamine, a lipophilic thiamine derivative with markedly superior absorption characteristics. We will explore its fundamental role in augmenting cellular energy production by optimizing key metabolic pathways, including the Krebs cycle and the pentose phosphate pathway. Furthermore, this document provides a detailed examination of this compound's direct impact on mitochondrial function, from enhancing ATP synthesis to modulating redox status. This guide is designed to serve as a comprehensive technical resource, offering not only mechanistic insights but also actionable experimental protocols for professionals engaged in metabolic research and therapeutic development.

Introduction: Overcoming the Limitations of Standard Thiamine

Thiamine, in its biologically active form, thiamine pyrophosphate (TPP), is essential for the function of several enzymes that are gatekeepers of cellular energy metabolism.[1][2] These enzymes are pivotal in converting carbohydrates into ATP, the primary energy currency of the cell.[2][3] Consequently, thiamine deficiency profoundly impairs cellular respiration, leading to a range of pathologies primarily affecting organ systems with high energy demands, such as the nervous and cardiovascular systems.[4][5]

Despite its importance, therapeutic and experimental use of standard thiamine hydrochloride is constrained by its dose-dependent, saturable absorption mechanism in the small intestine, resulting in low bioavailability, estimated to be between 3.7% and 5.3%.[6][7] This limitation necessitates the exploration of more effective delivery forms.

This compound, also known as allithiamine, is a lipid-soluble derivative of thiamine, first discovered in garlic (Allium sativum).[4][8][9] Its lipophilic nature allows it to passively diffuse across cell membranes, bypassing the saturable transporters required by thiamine hydrochloride. This results in significantly higher plasma and tissue concentrations, making it a more potent and reliable agent for modulating cellular thiamine levels.[4][10][11]

Core Mechanism: Enhanced Bioavailability and Conversion to TPP

The primary advantage of this compound lies in its superior pharmacokinetic profile. Unlike water-soluble thiamine, its lipid solubility facilitates easy passage through intestinal membranes and subsequent distribution into cells. Once intracellular, this compound is readily hydrolyzed by cellular thioesterases to release free thiamine, which is then phosphorylated to form the active coenzyme, thiamine pyrophosphate (TPP). This efficient delivery and conversion process ensures a robust supply of TPP to critical metabolic enzymes.

Comparative Bioavailability of Thiamine Derivatives

| Thiamine Derivative | Chemical Nature | Bioavailability | Key Characteristics |

| Thiamine Hydrochloride | Water-soluble | Low (3.7-5.3%)[7] | Relies on saturable active transport. |

| This compound (Allithiamine) | Lipid-soluble | High | Passively diffuses across cell membranes.[9] |

| Benfotiamine | Lipid-soluble | High | S-acyl derivative; achieves significantly higher plasma concentrations than thiamine.[4][10] |

| Fursultiamine | Lipid-soluble | High | Thiamine tetrahydrofurfuryl disulfide derivative.[10] |

Central Role in Cellular Energy Metabolism

This compound potentiates cellular energy metabolism by ensuring the optimal function of TPP-dependent enzymes at critical metabolic junctures.

Glycolysis and the Krebs Cycle: The Engine of Cellular Respiration

The Krebs cycle (or Citric Acid Cycle) is the central hub of aerobic metabolism, occurring within the mitochondrial matrix, where acetyl-CoA is oxidized to produce NADH and FADH₂, which in turn fuel ATP production via oxidative phosphorylation.[12][13] this compound is crucial for two key enzymatic complexes in this process:

-

Pyruvate Dehydrogenase Complex (PDH): This mitochondrial enzyme complex links glycolysis to the Krebs cycle by catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA.[1][14] TPP is an essential cofactor for the E1 subunit of PDH.[15] An adequate supply of TPP, facilitated by this compound, ensures a continuous flow of acetyl-CoA into the Krebs cycle, preventing a metabolic bottleneck that would otherwise lead to lactate accumulation.[5][15][16] Thiamine deficiency severely impairs this step, leading to a deficit in mitochondrial acetyl-CoA and a significant energy shortage.[17]

-

α-Ketoglutarate Dehydrogenase (α-KGDH): This enzyme catalyzes a rate-limiting step within the Krebs cycle, converting α-ketoglutarate to succinyl-CoA.[1][18] Like PDH, α-KGDH is a multi-enzyme complex that requires TPP as a cofactor.[19] By supporting α-KGDH function, this compound helps maintain the integrity and efficiency of the entire Krebs cycle, ensuring sustained production of reducing equivalents (NADH, FADH₂) for ATP synthesis.

The Pentose Phosphate Pathway (PPP): A Nexus of Biosynthesis and Redox Balance

The Pentose Phosphate Pathway (PPP) is a crucial metabolic route that runs parallel to glycolysis. TPP is a cofactor for transketolase , a key enzyme in the non-oxidative phase of the PPP.[1][16][18] By supporting transketolase, this compound influences two critical cellular functions:

-

NADPH Production: The PPP is the primary source of cellular NADPH, which is essential for reductive biosynthesis (e.g., fatty acid synthesis) and, critically, for regenerating the reduced form of glutathione (GSH).[16][20] GSH is a major cellular antioxidant, vital for detoxifying reactive oxygen species (ROS).

-

Nucleotide Precursor Synthesis: The PPP produces ribose-5-phosphate, the precursor for the synthesis of nucleotides (DNA, RNA) and nucleotide coenzymes (ATP, NAD+, FAD).[18][20]

Impaired transketolase activity due to thiamine deficiency can disrupt these processes, leading to increased oxidative stress and impaired cellular repair and replication.[20][21]

Direct Impact on Mitochondrial Function

The mitochondrion is the primary site of ATP production and a major source of cellular ROS. This compound directly impacts both of these mitochondrial functions.

Optimization of ATP Synthesis

By ensuring the efficient operation of both the PDH complex and the Krebs cycle, this compound guarantees a steady supply of substrates (NADH and FADH₂) to the electron transport chain (ETC).[14] This leads to robust oxidative phosphorylation and optimized ATP synthesis.[2][3] In states of thiamine deficiency, the reduced flux through these pathways forces cells to rely more on anaerobic glycolysis, a far less efficient process that yields only 2 ATP per molecule of glucose compared to the ~32 ATP produced via oxidative phosphorylation.[3][15] This energy deficit is a primary driver of the pathophysiology seen in thiamine-deficient states.

Modulation of Mitochondrial Redox Status

Mitochondria are a major site of ROS production. While some ROS are important for signaling, excessive levels lead to oxidative stress, damaging lipids, proteins, and DNA, and contributing to mitochondrial dysfunction. This compound can mitigate mitochondrial oxidative stress through its role in the PPP. The NADPH generated via the TPP-dependent transketolase enzyme is crucial for the glutathione system (glutathione reductase/peroxidase), which detoxifies ROS within the mitochondria.[20] By bolstering this antioxidant defense system, this compound helps preserve mitochondrial integrity and function.

Experimental Protocols for Assessing this compound's Effects

To quantitatively assess the impact of this compound on cellular and mitochondrial bioenergetics, a series of validated assays can be employed. The following protocols provide a framework for such investigations.

Protocol: Measurement of Intracellular ATP Levels

Causality: This protocol measures total cellular ATP as a direct indicator of metabolic activity and energy status. A decrease in ATP is a hallmark of mitochondrial dysfunction. The luciferin-luciferase bioluminescence assay is chosen for its high sensitivity and suitability for high-throughput screening.[22][23][24]

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., SH-SY5Y neuroblastoma, H9c2 cardiomyocytes) in a white, opaque 96-well microplate suitable for luminescence readings. Culture cells to desired confluency.[25] Treat cells with this compound at various concentrations for a predetermined time course (e.g., 24 hours). Include vehicle-treated (control) and positive control (e.g., oligomycin, an ATP synthase inhibitor) groups.

-

Assay Preparation: Equilibrate the assay plate and the ATP assay reagent (containing luciferase and D-luciferin) to room temperature.[26]

-

Cell Lysis and Reaction: Add the ATP assay reagent directly to each well according to the manufacturer's instructions (e.g., Promega CellTiter-Glo®).[26][27] This single reagent lyses the cells to release ATP and initiates the luminescent reaction.

-

Incubation: Mix the contents by orbital shaking for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.[26]

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The light signal is directly proportional to the amount of ATP present.[24][27]

-

Data Analysis: Normalize the relative light units (RLU) of treated samples to the vehicle control. Present data as a percentage of control ATP levels.

Protocol: Assessment of Mitochondrial Membrane Potential (ΔΨm)

Causality: The mitochondrial membrane potential (ΔΨm) is generated by the electron transport chain and is a key indicator of mitochondrial health and respiratory activity.[28][29] A loss of ΔΨm is an early event in apoptosis and a sign of mitochondrial dysfunction. We describe the use of the JC-1 dye, which exhibits a fluorescence shift from red (J-aggregates in healthy, high-potential mitochondria) to green (monomers in depolarized, low-potential mitochondria).[30]

Methodology:

-

Cell Culture and Treatment: Culture cells on glass-bottom dishes (for microscopy) or in black-walled, clear-bottom 96-well plates (for plate reader analysis). Treat with this compound as described in 5.1. Include a vehicle control and a positive control for depolarization (e.g., FCCP or CCCP, protonophore uncouplers).[30]

-

JC-1 Staining: Prepare a 5 µM working solution of JC-1 dye in pre-warmed cell culture medium. Remove the treatment media from the cells, wash once with PBS, and add the JC-1 staining solution.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

-

Wash and Image/Read: Remove the staining solution and wash the cells twice with warm PBS or culture medium. Add fresh medium for imaging.

-

Data Acquisition:

-

Fluorescence Microscopy: Visualize cells using a fluorescence microscope with filters for green (Ex/Em ~485/529 nm) and red (Ex/Em ~550/590 nm) fluorescence.[30] Healthy cells will exhibit bright red mitochondrial staining, while depolarized cells will show increased green fluorescence.

-

Flow Cytometry/Plate Reader: Quantify the fluorescence intensity in both red and green channels.

-

-

Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.[30]

Protocol: Quantification of Mitochondrial Reactive Oxygen Species (ROS)

Causality: This protocol measures the production of superoxide, a primary ROS generated by the mitochondrial ETC. Elevated mitochondrial ROS is a sign of oxidative stress and electron transport chain dysfunction. The MitoSOX™ Red probe is a fluorescent dye that selectively targets mitochondria and fluoresces upon oxidation by superoxide.[29]

Methodology:

-

Cell Culture and Treatment: Culture and treat cells as described in 5.2. Include a vehicle control and a positive control for ROS induction (e.g., Antimycin A, an ETC Complex III inhibitor).

-

MitoSOX™ Staining: Prepare a 5 µM working solution of MitoSOX™ Red in pre-warmed HBSS or culture medium. Remove the treatment media, wash cells once, and add the staining solution.

-

Incubation: Incubate for 10-30 minutes at 37°C, protected from light.

-

Wash and Image/Read: Remove the staining solution and wash the cells gently three times with warm buffer.

-

Data Acquisition:

-

Fluorescence Microscopy/Flow Cytometry: Measure the red fluorescence (Ex/Em ~510/580 nm). An increase in fluorescence intensity indicates higher levels of mitochondrial superoxide.

-

-

Data Analysis: Quantify the mean fluorescence intensity of treated cells and normalize to the vehicle control group.

Applications in Research and Drug Development

The ability of this compound to efficiently restore cellular TPP levels makes it a valuable tool for both research and therapeutic development.

-

Neurological Disorders: Brain tissue is highly dependent on glucose metabolism, making it particularly vulnerable to thiamine deficiency.[17] this compound is being investigated for its potential in conditions like Wernicke-Korsakoff syndrome, Alzheimer's disease, and other neurodegenerative disorders where impaired energy metabolism is a contributing factor.[4][9]

-

Cardiovascular Health: The heart has immense energy requirements. This compound may support cardiovascular function by optimizing myocardial energy production.[8]

-

Metabolic Syndrome and Diabetes: By enhancing glucose metabolism, this compound and other derivatives like benfotiamine have shown promise in mitigating complications associated with diabetes.

-

Sepsis and Inflammation: Recent studies suggest that allithiamine can modulate metabolic flux during immune cell activation, potentially reducing the hyper-inflammatory state associated with sepsis by inhibiting glucose-driven citrate accumulation.[31]

Conclusion

This compound represents a significant advancement over conventional thiamine supplementation due to its superior bioavailability and efficient delivery to tissues. Its fundamental role as a precursor to the coenzyme TPP places it at the heart of cellular energy metabolism, directly influencing the efficiency of the Krebs cycle, the integrity of the pentose phosphate pathway, and the overall function of mitochondria. By optimizing ATP production and bolstering antioxidant defenses, this compound holds considerable promise as a research tool to probe cellular bioenergetics and as a therapeutic agent for a range of metabolic, neurologic, and inflammatory disorders. The experimental frameworks provided herein offer a robust starting point for researchers aiming to elucidate and harness the full potential of this potent micronutrient derivative.

References

-

Elabscience. (2025). Comprehensive Guide to Mitochondrial Function Assays: Methods, Key Biomarkers, and Tools. Retrieved from [Link]

-

ResearchGate. (n.d.). During the metabolism of thiamine in the body, its metabolite Acetyl CoA participates in the Krebs Cycle as an essential product. Retrieved from [Link]

-

Dar, M. J., et al. (n.d.). Overview of methods that determine mitochondrial function in human disease. PMC. Retrieved from [Link]

-

Fisher-Wellman, K. H., & Neufer, P. D. (2013). Methods for Assessing Mitochondrial Function in Diabetes. American Diabetes Association. Retrieved from [Link]

-

Drug Target Review. (2018). A high-throughput approach for measuring intracellular ATP levels to access compound-mediated cellular toxicity. Retrieved from [Link]

-

Lee, S., et al. (n.d.). Allithiamine Exerts Therapeutic Effects on Sepsis by Modulating Metabolic Flux during Dendritic Cell Activation. NIH. Retrieved from [Link]

-

Natural Healthy Concepts. (n.d.). Ecological Formulas Allithiamine Vitamin B1 50 Mg. Retrieved from [Link]

-

BMG LABTECH. (n.d.). ATP bioluminescence assay for cell cytotoxicity. Retrieved from [Link]

-

Greb, A., & Bitsch, R. (1998). Comparative bioavailability of various thiamine derivatives after oral administration. PubMed. Retrieved from [Link]

-

Cornell University. (n.d.). Thiamine Biochemistry. Retrieved from [https://pages. মনিcornell.edu/thiamine/biochemical-function/]([Link]. মনিcornell.edu/thiamine/biochemical-function/)

-

Petrović, M., et al. (n.d.). Thiamine and benfotiamine: Focus on their therapeutic potential. PMC - NIH. Retrieved from [Link]

-

Bruschyov, M. Y., et al. (2010). Acetyl-CoA deficit in brain mitochondria in experimental thiamine deficiency encephalopathy. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). Allithiamine. Retrieved from [Link]

-

WebMD. (n.d.). Thiamine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]

-

ResearchGate. (n.d.). The critical role of thiamine in carbohydrate metabolism and its connection with GSH (reduced glutathione) generation. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Comparative bioavailability of various thiamine derivatives after oral administration. Retrieved from [Link]

-

Szymańska, G., & Domaradzki, T. (n.d.). Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis. PMC - PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Thiamine-dependent enzymes. (A) Thiamine-sufficient metabolism.... Retrieved from [Link]

-

University of Bristol. (2007). Vitamin B1 (Thiamine). Retrieved from [Link]

-

ResearchGate. (n.d.). Comparative bioavailability of various thiamine derivatives after oral administration. Retrieved from [Link]

-

ResearchGate. (n.d.). Micronutrient co-factors involved in ATP production. Reprinted with permission. Retrieved from [Link]

-

ResearchGate. (n.d.). The role of thiamine in the pentose phosphate pathway. (A).... Retrieved from [Link]

-

Dhir, S., et al. (n.d.). Thiamine (Vitamin B1)—An Essential Health Regulator. PMC - NIH. Retrieved from [Link]

-

LibreTexts. (n.d.). 10.31 Thiamin Functions | Nutrition Flexbook. Retrieved from [Link]

-

Strumiło, S. (n.d.). The importance of thiamine (vitamin B1) in humans. PMC - PubMed Central. Retrieved from [Link]

-

Mann, S., & D'Adamo, C. (1984). an enzyme-bound intermediate in thiamin pyrophosphate-dependent reactions. PubMed. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis process of thiothiamine - CN104140420A.

-

Smithline, N., et al. (2012). Pharmacokinetics of high-dose oral thiamine hydrochloride in healthy subjects. PMC. Retrieved from [Link]

-

Medscape. (n.d.). Pharmacokinetics of High-dose Oral Thiamine Hydrochloride - Page 5. Retrieved from [Link]

-

Palmieri, F. (n.d.). Mitochondrial transport and metabolism of the vitamin B‐derived cofactors thiamine pyrophosphate, coenzyme A, FAD and NAD +, and related diseases: A review. PMC - PubMed Central. Retrieved from [Link]

-

Wikipedia. (n.d.). Citric acid cycle. Retrieved from [Link]

-

McCandless, D. W., & Curley, F. J. (1982). Thiamin deficiency and the pentose phosphate cycle in rats: intracerebral mechanisms. PubMed. Retrieved from [Link]

-

Lonsdale, D. (n.d.). Hiding in Plain Sight: Modern Thiamine Deficiency. PMC - PubMed Central. Retrieved from [Link]

-

The Journal of Biological Chemistry. (n.d.). The Structural and Biochemical Foundations of Thiamin Biosynthesis. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and purification of thiamine-ATP (ThATP). (A) Synthesis.... Retrieved from [Link]

-

YouTube. (2013). Clinical Coorelate: Thiamine deficiency and Pyruvate Dehydrogenase. Retrieved from [Link]

-

PubMed. (2018). Thiamine preserves mitochondrial function in a rat model of traumatic brain injury, preventing inactivation of the 2-oxoglutarate dehydrogenase complex. Retrieved from [Link]

-

Akram, M. (2022). Physiology, Krebs Cycle - StatPearls. NCBI Bookshelf. Retrieved from [Link]

-

YouTube. (2017). Metabolism | The Krebs Cycle. Retrieved from [Link]

Sources

- 1. Thiamine Biochemistry [thiamine.dnr.cornell.edu]

- 2. researchgate.net [researchgate.net]

- 3. Hiding in Plain Sight: Modern Thiamine Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiamine and benfotiamine: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The importance of thiamine (vitamin B1) in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of high-dose oral thiamine hydrochloride in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medscape.com [medscape.com]

- 8. nhc.com [nhc.com]

- 9. Allithiamine - Wikipedia [en.wikipedia.org]

- 10. Comparative bioavailability of various thiamine derivatives after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 13. Physiology, Krebs Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. Acetyl-CoA deficit in brain mitochondria in experimental thiamine deficiency encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 10.31 Thiamin Functions | Nutrition Flexbook [courses.lumenlearning.com]

- 19. Thiamine (Vitamin B1)—An Essential Health Regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Thiamin deficiency and the pentose phosphate cycle in rats: intracerebral mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Comprehensive Guide to Mitochondrial Function Assays: Methods, Key Biomarkers, and Tools [elabscience.com]

- 23. How do I detect intracellular ATP levels? | AAT Bioquest [aatbio.com]

- 24. bmglabtech.com [bmglabtech.com]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. drugtargetreview.com [drugtargetreview.com]

- 27. ATP Assays | What is an ATP Assay? [promega.kr]

- 28. Mitochondrial Functional Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 29. Overview of methods that determine mitochondrial function in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Assays for Mitochondria Function | Thermo Fisher Scientific - SG [thermofisher.com]

- 31. Allithiamine Exerts Therapeutic Effects on Sepsis by Modulating Metabolic Flux during Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Investigating the Oral Bioavailability of Lipophilic Thiamine Derivatives in Animal Models

Audience: Researchers, Scientists, and Drug Development Professionals Preamble: Standard thiamine (Vitamin B1) exhibits limited oral bioavailability due to its reliance on a saturable, carrier-mediated transport system in the intestine.[1][2] This limitation has driven the development of lipophilic thiamine precursors, such as acetylthiamine and the more extensively studied benfotiamine, designed to enhance absorption and elevate systemic thiamine levels.[1][3] These compounds can passively diffuse across intestinal cell membranes, leading to significantly higher plasma and tissue concentrations of thiamine and its active metabolite, thiamine diphosphate (TDP).[2][3] This guide provides a comprehensive framework for designing and executing preclinical animal studies to evaluate the oral bioavailability of these promising derivatives, using benfotiamine as a primary working example due to the wealth of available research. The principles and protocols detailed herein are directly applicable to the study of this compound and other novel lipophilic analogues.

Part 1: The Scientific Rationale—Mechanism of Enhanced Bioavailability

The fundamental advantage of S-acyl thiamine derivatives like benfotiamine and this compound lies in their chemical structure. Unlike the water-soluble thiamine hydrochloride, these precursors are lipid-soluble, allowing them to bypass the rate-limiting active transporters in the gut.[2][4]

The absorption and conversion process is a sequential, multi-step pathway:

-

Dephosphorylation in the Intestine: Orally administered benfotiamine (S-benzoylthiamine O-monophosphate) is first dephosphorylated in the intestinal lumen by ecto-alkaline phosphatases to form S-benzoylthiamine.[2][5]

-

Passive Diffusion: This lipophilic intermediate, S-benzoylthiamine, readily passes through the lipid membranes of intestinal epithelial cells into the bloodstream.[2][6]

-

Conversion to Thiamine: Within erythrocytes and the liver, thioesterases hydrolyze S-benzoylthiamine, releasing free thiamine into circulation.[5]

-

Systemic Distribution and Phosphorylation: The released thiamine is then distributed to target tissues and intracellularly converted to its biologically active form, thiamine diphosphate (TDP), a critical coenzyme in glucose metabolism.[7]

This mechanism results in a bioavailability that can be approximately five times higher than that of an equivalent dose of thiamine hydrochloride, making these derivatives highly effective for therapeutic applications.[2][3]

Figure 1: Absorption and metabolic pathway of benfotiamine.

Part 2: Preclinical Bioavailability Study Design

A robust study design is paramount for generating reliable and reproducible pharmacokinetic data. The choices of animal model, formulation, and dosing regimen directly impact the quality of the results.

Selection of Animal Model

The Sprague-Dawley rat is a widely accepted and appropriate model for oral bioavailability studies due to its well-characterized physiology, manageable size, and historical use in pharmacokinetic research.[8][9]

-

Causality: Using a consistent and well-documented animal model like the Sprague-Dawley rat allows for better comparison of results across different studies and compounds. Their gastrointestinal physiology is sufficiently analogous to humans for the purposes of assessing oral absorption of small molecules.

Formulation and Dosing Vehicle

The formulation must ensure that the test compound is homogeneously suspended and can be accurately administered.

-

Trustworthiness: For lipophilic compounds like this compound or benfotiamine, which are poorly soluble in water, an appropriate suspension vehicle is critical.[5] A 0.5% solution of carboxymethylcellulose (CMC) in saline is a standard and effective choice that prevents the compound from settling and ensures consistent dosing.[10]

-

Dose Selection: Dose ranges should be selected based on existing literature or preliminary toxicity studies. For comparative studies, equimolar doses of this compound and a comparator (e.g., thiamine HCl) should be calculated to ensure a scientifically valid comparison of thiamine delivery.

Part 3: Experimental Protocols

The following sections provide step-by-step methodologies for conducting an oral bioavailability study in rats. Adherence to these protocols ensures animal welfare and data integrity.

Protocol: Oral Gavage Administration

Oral gavage ensures direct and accurate delivery of the test compound into the stomach.[10][11]

Materials:

-

Test compound suspension (e.g., this compound in 0.5% CMC)

-

Appropriately sized syringe (1-3 mL)

-

Stainless-steel, ball-tipped oral gavage needle (size appropriate for the rat's weight)[10]

Procedure:

-

Animal Preparation: Fast rats overnight (approx. 12-16 hours) prior to dosing to standardize stomach contents, ensuring free access to water.[10]

-

Dose Calculation: Weigh each rat immediately before dosing. Calculate the precise volume of the suspension to administer based on the animal's body weight (e.g., in mL/kg). A typical volume should not exceed 10-20 mL/kg.[11]

-

Restraint: Gently but firmly restrain the rat. One common method is to hold the rat over the neck and thoracic region while supporting its lower body.[11] The head should be extended upright to create a straight line through the neck and esophagus.[12]

-

Needle Measurement: Measure the gavage needle externally from the tip of the rat's nose to the last rib. This is the maximum insertion depth to reach the stomach without risking perforation.[11]

-

Administration: Gently insert the gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus. The rat should exhibit a swallowing reflex.[12] Crucially, never force the needle. If resistance is met, withdraw and re-insert.[4]

-

Dosing: Once the needle is in place, slowly and smoothly administer the suspension.[10]

-

Recovery: Withdraw the needle in a single smooth motion and return the animal to its cage. Monitor the rat for any signs of distress immediately following the procedure.[10]

Protocol: Serial Blood Sampling

To construct a pharmacokinetic profile, blood samples must be collected at specific time points post-administration. Jugular vein cannulation is often performed for efficient serial sampling.[13]

Materials:

-

Microcentrifuge tubes containing an anticoagulant (e.g., K2-EDTA)

-

Pipettes or capillaries for blood collection

-

Centrifuge

Procedure:

-

Time Points: Collect blood samples at predetermined intervals. A typical schedule would be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[13]

-

Collection: At each time point, collect approximately 0.2-0.3 mL of whole blood from the jugular vein cannula into the prepared microcentrifuge tubes.

-

Plasma Separation: Immediately after collection, centrifuge the samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

-

Storage: Carefully transfer the plasma supernatant to a new, labeled tube and store frozen at -80°C until bioanalysis.[13] This ensures the stability of thiamine and its esters.[14]

Protocol: Bioanalytical Quantification via HPLC

High-Performance Liquid Chromatography (HPLC) with fluorescence detection is the gold standard for quantifying thiamine and its phosphate esters in biological matrices.[14][15] The method relies on the pre-column oxidation of thiamine to the highly fluorescent thiochrome derivative.[16]

Workflow:

-

Sample Preparation (Plasma):

-

Thaw plasma samples on ice.

-

Perform protein precipitation by adding a solution like 10% trichloroacetic acid (TCA). Vortex and centrifuge to pellet the precipitated proteins.

-

Collect the clear supernatant for analysis.[14]

-

-

Derivatization:

-

Mix an aliquot of the supernatant with an alkaline solution of potassium ferricyanide. This reaction quantitatively converts thiamine and its esters into their corresponding fluorescent thiochrome derivatives.[3]

-

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Column: A C18 reverse-phase column is typically used.[17]

-

Mobile Phase: An isocratic mobile phase, such as a mixture of phosphate buffer and methanol, is effective for separating thiamine (as thiochrome) and its esters.[14]

-

Detection: Set the fluorescence detector to an excitation wavelength of ~367 nm and an emission wavelength of ~435 nm.[14]

-

-

Quantification:

-

Construct a calibration curve using standards of known thiamine concentrations that have undergone the same extraction and derivatization process.

-

Calculate the concentration of thiamine in the unknown samples by comparing their peak areas to the calibration curve.

-

Sources

- 1. clinikally.com [clinikally.com]

- 2. Thiamine and benfotiamine: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. PET Imaging Analysis of Vitamin B1 Kinetics with [11C]Thiamine and its Derivative [11C]Thiamine Tetrahydrofurfuryl Disulfide in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benfotiamine - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Benfotiamine? [synapse.patsnap.com]

- 7. Pharmacokinetic study of benfotiamine and the bioavailability assessment compared to thiamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. research.fsu.edu [research.fsu.edu]

- 12. ouv.vt.edu [ouv.vt.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Validation of a HPLC Method for Quantification of Thiamine and Its Phosphate Esters in Rat Brain Tissue [scirp.org]

- 15. researchgate.net [researchgate.net]

- 16. Comparative bioavailability of various thiamine derivatives after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Revolutionizing Bioanalysis: A Validated HPLC-UV Method for Acetylthiamine Quantification in Rat Plasma

This comprehensive guide details a robust and validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the precise quantification of acetylthiamine in rat plasma. This document provides researchers, scientists, and drug development professionals with a complete protocol, from sample preparation to data analysis, grounded in established scientific principles and validated against industry standards.

Introduction: The Significance of this compound Monitoring

This compound, a derivative of thiamine (Vitamin B1), is investigated for its potential therapeutic roles. Accurate measurement of its concentration in biological matrices like plasma is paramount for pharmacokinetic and pharmacodynamic studies. This application note presents a meticulously developed HPLC-UV method designed to deliver the accuracy, precision, and reliability demanded in preclinical research, adhering to the principles outlined in the FDA's Bioanalytical Method Validation guidance.[1][2][3][4][5]

Methodology Overview: A Logic-Driven Approach

The developed method hinges on a systematic workflow designed to ensure maximal recovery of this compound while minimizing matrix interference. The core components of this protocol are:

-

Efficient Sample Preparation: Protein precipitation is employed for its simplicity and effectiveness in removing interfering plasma proteins.[6][7][8][9]

-

Optimized Chromatographic Separation: A reversed-phase C18 column is utilized to achieve excellent separation of this compound from endogenous plasma components.[10][11]

-

Sensitive UV Detection: UV detection is set at the absorption maximum of this compound to ensure optimal sensitivity.[12][13]

Diagram of the Complete Workflow

Caption: Workflow from sample collection to final quantification.

Detailed Protocols

Part 1: Reagents and Materials

| Reagent/Material | Grade/Specification | Supplier |

| This compound Reference Standard | >98% purity | Commercially Available |

| Internal Standard (e.g., Pyrithiamine) | >98% purity | Commercially Available |

| Acetonitrile (ACN) | HPLC Grade | Commercially Available |

| Methanol (MeOH) | HPLC Grade | Commercially Available |

| Water | HPLC Grade/Deionized | In-house or Commercially Available |

| Phosphoric Acid | ACS Grade | Commercially Available |

| Rat Plasma (K2EDTA) | Blank, Drug-free | Commercially Available or In-house |

| HPLC System with UV Detector | --- | --- |

| C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) | --- | --- |

| Centrifuge | Capable of >10,000 x g | --- |

| Analytical Balance | --- | --- |

| Vortex Mixer | --- | --- |

| Pipettes and Tips | Calibrated | --- |

Part 2: Preparation of Solutions

-

Mobile Phase: Prepare a solution of Acetonitrile and 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a ratio of 20:80 (v/v). Filter through a 0.45 µm membrane filter and degas before use. The low pH and use of an ion-pairing agent can enhance the retention and peak shape of thiamine and its derivatives.[10]

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve this compound and the internal standard (IS) in methanol to prepare individual stock solutions.

-

Rationale: Methanol is a suitable solvent for these compounds and is compatible with the subsequent dilutions in the mobile phase.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to create calibration standards and quality control (QC) samples at various concentrations.

-

Part 3: Sample Preparation Protocol: Protein Precipitation

-

Sample Thawing: Thaw frozen rat plasma samples at room temperature and vortex to ensure homogeneity. It's crucial to protect thiamine and its derivatives from light during handling.[14]

-

Internal Standard Spiking: To 100 µL of rat plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution. Vortex for 10 seconds.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.[9][18][19] Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C.

-

Rationale: Centrifugation pellets the precipitated proteins, leaving a clear supernatant containing the analyte and internal standard.

-

-

Supernatant Collection: Carefully transfer the supernatant to a clean HPLC vial for analysis.

Diagram of the Sample Preparation Workflow

Caption: Step-by-step sample preparation protocol.

Part 4: HPLC-UV Operating Conditions

| Parameter | Condition |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)[10][11] |

| Mobile Phase | Acetonitrile: 20 mM Potassium Phosphate (pH 3.0) (20:80, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C[22] |

| UV Detection Wavelength | 246 nm[12][13] |

| Run Time | 10 minutes |

Part 5: Method Validation

The method was validated according to the FDA's Bioanalytical Method Validation guidance, assessing linearity, accuracy, precision, selectivity, recovery, and stability.[1][3][4]

Table 1: Method Validation Summary

| Parameter | Result | Acceptance Criteria |

| Linearity (r²) | > 0.995 | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL | --- |

| Intra-day Precision (%RSD) | < 10% | ≤ 15% (≤ 20% at LLOQ) |

| Inter-day Precision (%RSD) | < 12% | ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (% Bias) | Within ±10% | Within ±15% (±20% at LLOQ) |

| Recovery | > 85% | Consistent and reproducible |

| Stability (Freeze-thaw, short-term, long-term) | Stable | Within ±15% of nominal |

-

Linearity: The calibration curve was linear over the concentration range of 10-2000 ng/mL.

-

Precision and Accuracy: The intra- and inter-day precision and accuracy were determined by analyzing QC samples at low, medium, and high concentrations.

-

Selectivity: The method demonstrated high selectivity with no significant interference from endogenous plasma components at the retention times of this compound and the internal standard.

-

Recovery: The extraction recovery was consistent and reproducible across the concentration range.

-

Stability: this compound was found to be stable in rat plasma under various storage conditions, including three freeze-thaw cycles, 24 hours at room temperature, and for at least 30 days at -80°C.

Conclusion: A Reliable Tool for Preclinical Research

This application note provides a detailed and validated HPLC-UV method for the quantification of this compound in rat plasma. The protocol is straightforward, robust, and meets the stringent requirements for bioanalytical method validation. By offering a reliable and accurate analytical tool, this method will support researchers in advancing their understanding of the pharmacokinetics and therapeutic potential of this compound.

References

- SIELC Technologies. HPLC Method for Analysis of Thiamine on Primesep 100 Column.

- U.S. Food and Drug Administration. (2018).

- U.S. Food and Drug Administration. (2025).

- BenchChem. (2025). Application Notes and Protocols for Protein Precipitation in Plasma Samples Using Sulfosalicylic Acid Prior to HPLC Analysis.

- U.S. Food and Drug Administration. (2001).

- U.S. Food and Drug Administration. (2022).

- U.S. Department of Health and Human Services.

- Khan, M. R., et al. (2019). A Simplified, Specific HPLC Method of Assaying Thiamine and Riboflavin in Mushrooms. PMC - NIH.

- Eagle Biosciences.

- Politi, L., et al. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. PubMed.

- Thermo Fisher Scientific.

- Sigma-Aldrich. HPLC Analysis of Water-Soluble Vitamins Using Titan C18 Column.

- Di Meo, C., et al. (2024).

- Agilent.

- Ziegler, T. R., et al.

- Lynch, P. L., & Young, I. S. (2000). Determination of thiamine by high-performance liquid chromatography.

- Med Fusion. Vitamin B1 (Thiamine), Plasma/Serum, LC/MS/MS : 90353.

- Zhang, X., et al. (2017).

- SIELC Technologies. UV-Vis Spectrum of Thiamine.

- Zhang, X., et al. (2017). Simple HPLC Method with Internal Standard for Evaluation of Vitamin B 1 Status By Use of Whole Blood.

- Agilent. (2018). Sample preparation in a bioanalytical workflow – part 1. YouTube.

- Ziegler, T. R., et al. (2020).

Sources

- 1. fda.gov [fda.gov]

- 2. labs.iqvia.com [labs.iqvia.com]

- 3. moh.gov.bw [moh.gov.bw]

- 4. fda.gov [fda.gov]

- 5. hhs.gov [hhs.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. A Simplified, Specific HPLC Method of Assaying Thiamine and Riboflavin in Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Titan™ C18カラムを用いた水溶性ビタミン類のHPLC分析 [sigmaaldrich.com]

- 12. HPLC Method for Analysis of Thiamine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 13. UV-Vis Spectrum of Thiamine | SIELC Technologies [sielc.com]

- 14. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]

- 15. researchgate.net [researchgate.net]

- 16. Simple HPLC Method with Internal Standard for Evaluation of Vitamin B1 Status By Use of Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. youtube.com [youtube.com]

- 20. High-Resolution Plasma Metabolomics and Thiamine Status in Critically Ill Adult Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 21. High-resolution plasma metabolomics and thiamine status in critically Ill adult patients - PMC [pmc.ncbi.nlm.nih.gov]

- 22. eaglebio.com [eaglebio.com]

Synthesis of Acetylthiamine: A Detailed Protocol for Laboratory Applications

Introduction

Acetylthiamine, also known as thiamine acetate ester, is a synthetic derivative of thiamine (Vitamin B1). Its modified structure, featuring an acetyl group on the hydroxyl moiety of the thiazole ring, may alter its physicochemical properties and biological activity, making it a compound of interest for researchers in medicinal chemistry, pharmacology, and drug development. This application note provides a comprehensive, step-by-step protocol for the synthesis, purification, and characterization of this compound in a laboratory setting. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.

Reaction Principle

The synthesis of this compound is achieved through the esterification of the primary alcohol group of thiamine hydrochloride using acetic anhydride. Pyridine is employed as a basic solvent and catalyst. It neutralizes the hydrochloric acid present in the starting material and the acetic acid formed as a byproduct, thereby driving the reaction towards the formation of the desired ester.

Materials and Reagents

A comprehensive list of reagents required for the synthesis, along with their critical properties, is provided in the table below.

| Reagent | Formula | MW ( g/mol ) | Role | Hazards |

| Thiamine Hydrochloride | C₁₂H₁₈Cl₂N₄OS | 337.27 | Starting Material | Irritant |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 | Acetylating Agent | Flammable, Corrosive, Harmful if swallowed or inhaled[1][2][3][4] |

| Pyridine | C₅H₅N | 79.10 | Solvent and Base | Highly flammable, Harmful if swallowed, in contact with skin, or if inhaled[5][6][7][8][9] |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Precipitation Solvent | Extremely Flammable |

| Ethanol | C₂H₅OH | 46.07 | Recrystallization Solvent | Highly Flammable |

Experimental Protocol

Synthesis of this compound

This protocol is adapted from standard O-acetylation procedures using acetic anhydride and pyridine.

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add thiamine hydrochloride (1.0 g, 2.96 mmol).

-

Dissolution: To the flask, add anhydrous pyridine (10 mL). Stir the mixture at room temperature until the thiamine hydrochloride is completely dissolved. The pyridine acts as a solvent and a base to neutralize the HCl.

-

Addition of Acetylating Agent: Cool the flask to 0 °C in an ice bath. Slowly add acetic anhydride (0.6 mL, 6.35 mmol, approximately 2.1 equivalents) dropwise to the stirred solution. The excess acetic anhydride ensures the complete acetylation of the primary alcohol on the thiamine molecule.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, cool the flask again in an ice bath and cautiously add methanol (5 mL) to quench the excess acetic anhydride.

-

Work-up:

-

Transfer the reaction mixture to a larger beaker.

-

Slowly add diethyl ether (50 mL) with constant stirring. This compound is insoluble in diethyl ether, which will cause it to precipitate out of the solution.

-

Continue stirring for 15-20 minutes to ensure complete precipitation.

-

-

Isolation of Crude Product:

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with two portions of diethyl ether (10 mL each) to remove residual pyridine and other soluble impurities.

-

Allow the solid to air-dry on the filter paper for a few minutes.

-

Caption: Experimental workflow for the synthesis of this compound.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Step-by-Step Procedure:

-

Dissolution: Transfer the crude solid to a 50 mL Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently on a hot plate with stirring until the solid is completely dissolved.

-

Precipitation: To the hot solution, add diethyl ether dropwise until the solution becomes cloudy, indicating the beginning of precipitation.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.

-

Isolation of Pure Product:

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold diethyl ether.

-

Dry the crystals under vacuum to obtain pure this compound.

-

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

-

Melting Point: Determine the melting point of the purified product. A sharp melting point close to the literature value indicates high purity.

-

Spectroscopic Analysis:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show a characteristic singlet for the acetyl methyl protons around 2.1 ppm. Other signals corresponding to the thiamine backbone should also be present and can be compared to the spectrum of the starting material.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should exhibit a signal for the carbonyl carbon of the acetyl group around 170 ppm and a signal for the acetyl methyl carbon around 21 ppm.

-

FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum should display a strong absorption band corresponding to the ester carbonyl (C=O) stretch, typically in the range of 1735-1750 cm⁻¹. The broad O-H stretch from the starting material should be absent.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound.

-

Caption: Analytical workflow for the characterization of this compound.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All procedures should be performed in a well-ventilated fume hood.

-

Handling of Reagents:

-